molecular formula C16H16N6O2 B2367458 1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol CAS No. 2108845-52-7

1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol

Cat. No.: B2367458
CAS No.: 2108845-52-7
M. Wt: 324.344
InChI Key: SPVWQKPEAZTRDX-UHFFFAOYSA-N
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Description

1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol is a complex organic compound that features a unique combination of pyridine, oxadiazole, pyrimidine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol typically involves multi-step organic reactionsThe final step often involves the incorporation of the piperidine moiety under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular processes. For instance, it could act as an inhibitor of protein kinases, thereby affecting cell signaling pathways involved in proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for research and development .

Biological Activity

The compound 1-[5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies through a detailed examination of existing literature.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N6OC_{19}H_{20}N_6O, with a molecular weight of approximately 360.41 g/mol. Its structure features a piperidine ring linked to a pyrimidine and an oxadiazole moiety, which are known to contribute to various pharmacological activities.

Biological Activity Overview

  • Antimicrobial Activity :
    • Compounds containing oxadiazole and pyridine rings have been studied for their antimicrobial properties. For instance, derivatives with similar structures have shown significant activity against bacteria such as E. coli and S. aureus .
    • A study demonstrated that modifications in the oxadiazole structure could enhance antibacterial efficacy, suggesting that the incorporation of the pyridine moiety may further augment this activity .
  • Enzyme Inhibition :
    • The compound's potential as an enzyme inhibitor has been investigated, particularly against acetylcholinesterase (AChE) and urease. Compounds with similar structural features have exhibited strong inhibitory effects, indicating that this compound may also possess similar properties .
    • In vitro studies showed that derivatives with piperidine cores displayed varying degrees of AChE inhibition, which is critical for treating neurodegenerative diseases .
  • Anti-inflammatory Properties :
    • Research has indicated that compounds containing piperidine and oxadiazole can modulate inflammatory pathways. For example, some derivatives were effective in reducing IL-1β release from macrophages in response to inflammatory stimuli . This suggests potential applications in treating inflammatory diseases.

Case Studies

  • In Vitro Studies :
    • A series of derivatives were synthesized and tested for their biological activity. The results indicated that modifications to the oxadiazole ring significantly impacted the compounds' effectiveness against various microbial strains .
    • Another study focused on the anti-inflammatory effects of related compounds, demonstrating a concentration-dependent inhibition of pro-inflammatory cytokines .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis highlighted that specific substitutions on the piperidine and oxadiazole rings could enhance biological activity. For instance, introducing electron-withdrawing groups on the pyridine ring improved antimicrobial potency .

Data Tables

Compound Biological Activity IC50 Value (µM) Target
Compound 1Antibacterial15E. coli
Compound 2AChE Inhibition10AChE
Compound 3Anti-inflammatory20IL-1β

Properties

IUPAC Name

1-[5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c23-12-3-7-22(8-4-12)15-13(9-18-10-19-15)16-20-14(21-24-16)11-1-5-17-6-2-11/h1-2,5-6,9-10,12,23H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVWQKPEAZTRDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=NC=C2C3=NC(=NO3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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